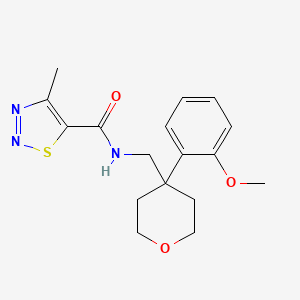

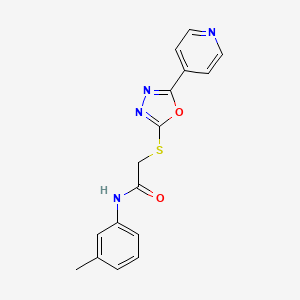

![molecular formula C6H11NO3S B2543202 4,4-二氧代-4lambda6-噻-5-氮杂螺[2.5]辛烷-7-醇 CAS No. 2470440-72-1](/img/structure/B2543202.png)

4,4-二氧代-4lambda6-噻-5-氮杂螺[2.5]辛烷-7-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are structurally related to the compound of interest, involves the alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate. This key intermediate is then modified to introduce various substituents at the 6-position, such as benzyl and indolylmethyl groups . Similarly, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives includes the introduction of an amide group at the C-4 position and various substitutions at the C-2 and C-8 positions. These synthetic approaches highlight the versatility of the spirocyclic scaffold in generating a diverse array of compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of 4,4-Dioxo-4lambda^6-thia-5-azaspiro[2.5]octan-7-ol is not directly discussed in the provided papers. However, the related structures discussed involve spirocyclic frameworks with substitutions that significantly influence their biological activity. The presence of a thia (sulfur) atom and an azaspiro (nitrogen-containing spirocyclic) moiety suggests that the compound of interest may also exhibit unique chemical properties due to these heteroatoms .

Chemical Reactions Analysis

The research does not provide specific details on the chemical reactions involving 4,4-Dioxo-4lambda^6-thia-5-azaspiro[2.5]octan-7-ol. However, the synthesis of related compounds indicates that spirocyclic derivatives can undergo reactions such as alkylation, which is a key step in modifying the core structure to obtain derivatives with desired biological properties . The reactivity of such compounds is likely influenced by the presence of heteroatoms and the strain induced by the spirocyclic system.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly mentioned in the provided papers. Nonetheless, the structural analogs synthesized in these studies are designed to interact with biological targets, such as dopamine receptors and human coronavirus, suggesting that the physical and chemical properties of these compounds are optimized for bioavailability and target affinity . The spirocyclic compounds' solubility, stability, and ability to cross biological membranes would be critical factors in their pharmacological evaluation.

The studies describe the synthesis and pharmacological evaluation of spirocyclic compounds. In one case, the synthesized spirodecane derivatives were tested for dopamine agonist activity, with one compound showing potent activity in the cat cardioaccelerator nerve assay . Another study focused on the antiviral activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus, identifying a compound with an EC50 value of 5.5 µM, which is comparable to a known coronavirus inhibitor . These case studies demonstrate the potential of spirocyclic compounds in therapeutic applications and the importance of structural modifications to achieve desired biological effects.

科学研究应用

药物发现的多功能模块

包括与 4,4-二氧代-4lambda^6-噻-5-氮杂螺[2.5]辛烷-7-醇 结构类似的噻/氧杂-氮杂螺[3.4]辛烷新类别已被合成,用作药物发现的新型多功能模块。这些螺环专为结构多样性而设计,并且还通过对映选择性合成方法进行研究 (D. Li, M. Rogers-Evans, E. Carreira, 2013)。

抗病毒药物开发

一系列与目标化合物具有结构特征的 1-噻-4-氮杂螺[4.5]癸烷-3-酮衍生物对人类冠状病毒 229E 复制表现出显着的抑制活性。这突出了该化合物的支架作为抗病毒药物开发的通用化学结构,特别是针对冠状病毒 (Çağla Begüm Apaydın, N. Cesur, A. Stevaert, L. Naesens, Z. Cesur, 2019)。

抗菌剂

螺噻唑烷及其衍生物已被开发为潜在的抗菌剂。4,4-二氧代-4lambda^6-噻-5-氮杂螺[2.5]辛烷-7-醇 的结构在这些化合物中用作前体或结构基序,展示了它们在对抗微生物感染中的适用性。这些化合物已被合成并评估其抗菌特性,表明该化合物在此领域的潜力 (A. Al-Ahmadi, 1996)。

抗癌和抗糖尿病研究

含有螺噻唑烷骨架的化合物,类似于 4,4-二氧代-4lambda^6-噻-5-氮杂螺[2.5]辛烷-7-醇,已被研究其抗癌和抗糖尿病活性。研究已发现某些衍生物对人乳腺癌和肝癌细胞系具有显着的活性,并且具有作为 α-淀粉酶和 α-葡萄糖苷酶抑制剂的潜力。这强调了该化合物在开发癌症和糖尿病治疗剂中的相关性 (E. M. Flefel, W. El-Sofany, R. A. Al-Harbi, M. El-Shahat, 2019)。

属性

IUPAC Name |

4,4-dioxo-4λ6-thia-5-azaspiro[2.5]octan-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c8-5-3-6(1-2-6)11(9,10)7-4-5/h5,7-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLGMALIFPVRHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(CNS2(=O)=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2543121.png)

![(E)-N-[3-(4-Ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2543124.png)

![2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2543126.png)

![4-bromo-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-methylbenzenesulfonamide](/img/structure/B2543132.png)

![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2543137.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide](/img/structure/B2543140.png)